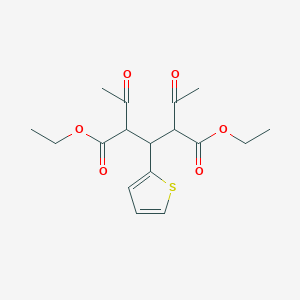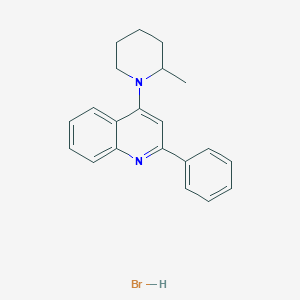
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a piperidine ring attached to the quinoline structure, which enhances its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 2-methylpiperidine under basic conditions.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in the body, leading to various pharmacological effects. The piperidine ring enhances its ability to cross biological membranes, making it more effective in reaching its targets.
類似化合物との比較
Similar Compounds
- 4-(2-Methylpiperidin-1-yl)phenylboronic acid
- 4-(2-Methylpiperidin-1-yl)phenylmethanol
- 4-(2-Methylpiperidin-1-yl)phenylacetic acid
Uniqueness
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide is unique due to its specific quinoline-piperidine structure, which imparts distinct pharmacological properties. Compared to similar compounds, it has shown enhanced biological activity and better pharmacokinetic properties, making it a promising candidate for further research and development.
特性
CAS番号 |
133671-41-7 |
|---|---|
分子式 |
C21H23BrN2 |
分子量 |
383.3 g/mol |
IUPAC名 |
4-(2-methylpiperidin-1-yl)-2-phenylquinoline;hydrobromide |
InChI |
InChI=1S/C21H22N2.BrH/c1-16-9-7-8-14-23(16)21-15-20(17-10-3-2-4-11-17)22-19-13-6-5-12-18(19)21;/h2-6,10-13,15-16H,7-9,14H2,1H3;1H |
InChIキー |
DJUZOBKLNSECGP-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


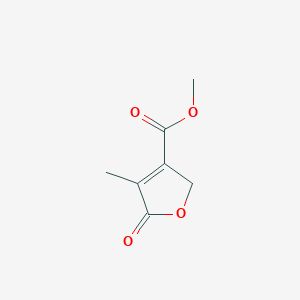

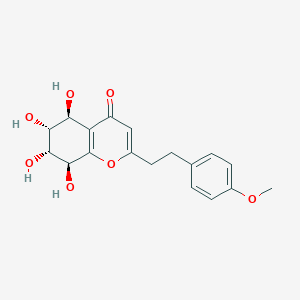

![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)
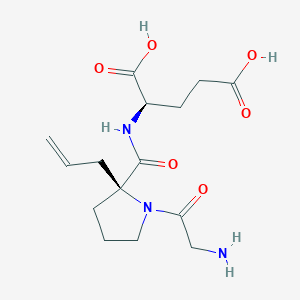
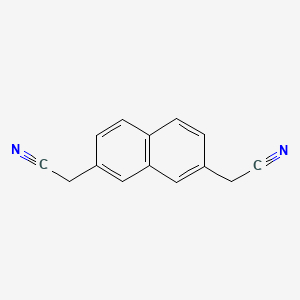

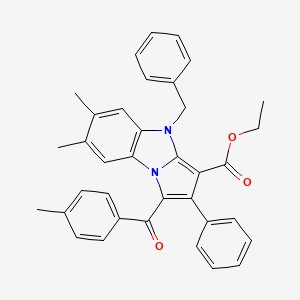
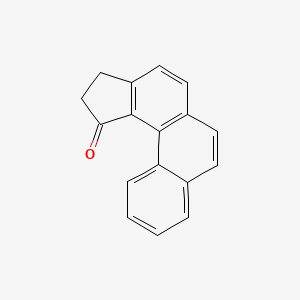
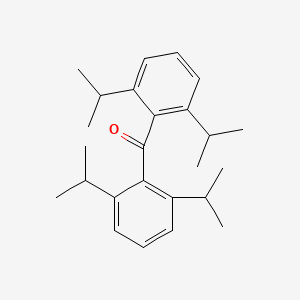
![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)

